4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine
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Overview
Description
4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine is a synthetic organic compound characterized by its unique structure, which includes both imidazole and pyridine rings. The presence of chlorine and trifluoromethyl groups contributes to its distinctive chemical properties, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by its chlorination. The chlorinated imidazole is then reacted with a pyridine derivative that contains trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability. Catalysts and advanced purification techniques, such as chromatography, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF, followed by the addition of the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole-pyridine compounds.
Scientific Research Applications
4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interaction with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by binding to the active site, preventing substrate access. The pathways involved often include signal transduction and metabolic processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-dimethylpyridine: Similar structure but with methyl groups instead of trifluoromethyl groups.
4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-dichloropyridine: Contains chlorine atoms on the pyridine ring instead of trifluoromethyl groups.
Uniqueness
4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it particularly valuable in synthetic chemistry and pharmaceutical research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-(4,5-dichloroimidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2F6N3/c11-7-8(12)21(3-19-7)4-1-5(9(13,14)15)20-6(2-4)10(16,17)18/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZAAMMSSBUPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)N2C=NC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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